5-Bromo-4-chloro-N,N-diethylpyrimidin-2-amine

Catalog No.
S15840989
CAS No.
57054-89-4
M.F
C8H11BrClN3
M. Wt
264.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-4-chloro-N,N-diethylpyrimidin-2-amine

CAS Number

57054-89-4

Product Name

5-Bromo-4-chloro-N,N-diethylpyrimidin-2-amine

IUPAC Name

5-bromo-4-chloro-N,N-diethylpyrimidin-2-amine

Molecular Formula

C8H11BrClN3

Molecular Weight

264.55 g/mol

InChI

InChI=1S/C8H11BrClN3/c1-3-13(4-2)8-11-5-6(9)7(10)12-8/h5H,3-4H2,1-2H3

InChI Key

JUQWINKMSFVHNW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=C(C(=N1)Cl)Br

5-Bromo-4-chloro-N,N-diethylpyrimidin-2-amine is a synthetic compound belonging to the pyrimidine class of heterocyclic organic compounds. It is characterized by the presence of bromine and chlorine substituents on the pyrimidine ring, along with a diethylamine group. The molecular formula of this compound is C11H16BrClN3C_11H_{16}BrClN_3, and it has a molecular weight of 305.62 g/mol. This compound exhibits a unique structure that contributes to its potential biological and chemical properties, making it a subject of interest in medicinal chemistry and drug development.

, including:

  • Substitution Reactions: The bromine or chlorine atoms can be substituted by nucleophiles in nucleophilic substitution reactions.
  • Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, facilitated by palladium catalysts.
  • Reduction Reactions: The compound may be reduced to form various derivatives, depending on the conditions and reagents used.

These reactions are essential for modifying the compound's structure to enhance its biological activity or to synthesize related compounds.

Pyrimidine derivatives, including 5-Bromo-4-chloro-N,N-diethylpyrimidin-2-amine, are known for their diverse biological activities. These compounds often exhibit:

  • Antimicrobial Properties: They can inhibit the growth of bacteria and fungi.
  • Antiviral Activity: Some pyrimidines are effective against viral infections by interfering with viral replication mechanisms.
  • Anticancer Effects: Certain derivatives have shown potential in inhibiting cancer cell proliferation by targeting specific enzymes involved in cell division.

The specific biological activity of 5-Bromo-4-chloro-N,N-diethylpyrimidin-2-amine requires further investigation through pharmacological studies.

The synthesis of 5-Bromo-4-chloro-N,N-diethylpyrimidin-2-amine typically involves multi-step synthetic routes:

  • Starting Materials: The synthesis may begin with commercially available pyrimidine derivatives.
  • Halogenation: Bromination and chlorination steps are performed to introduce the halogen substituents at specific positions on the pyrimidine ring.
  • Alkylation: The diethylamine group is introduced through alkylation reactions using appropriate alkylating agents under basic conditions.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

These methods allow for the efficient production of 5-Bromo-4-chloro-N,N-diethylpyrimidin-2-amine for research and application purposes.

5-Bromo-4-chloro-N,N-diethylpyrimidin-2-amine has potential applications in various fields:

  • Pharmaceutical Research: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting microbial infections or cancer.
  • Chemical Synthesis: It can be used as an intermediate in synthesizing more complex organic molecules or pharmaceuticals.
  • Agricultural Chemistry: Its antimicrobial properties may find utility in developing agrochemicals for crop protection.

Studies on the interactions of 5-Bromo-4-chloro-N,N-diethylpyrimidin-2-amine with biological targets are crucial for understanding its mechanism of action. Potential interactions include:

  • Enzyme Inhibition: Investigating its ability to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding Studies: Assessing how this compound interacts with various receptors, which could elucidate its pharmacological effects.

Such studies help identify the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with 5-Bromo-4-chloro-N,N-diethylpyrimidin-2-amine, including:

Compound NameCAS NumberSimilarity Index
5-Bromo-N-methylpyrimidin-2-amine31402-54-70.94
2-(Azetidin-1-yl)-5-bromopyrimidine850349-22-30.84
N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine887433-64-90.84
(5-Bromopyrimidin-2-yl)isopropylamine77476-95-00.82

Uniqueness

The uniqueness of 5-Bromo-4-chloro-N,N-diethylpyrimidin-2-amine lies in its specific combination of halogen substituents and the diethylamino group. This distinct structure may impart unique chemical reactivity and biological properties compared to similar compounds, making it a valuable candidate for further research in medicinal chemistry and related fields.

XLogP3

3

Hydrogen Bond Acceptor Count

3

Exact Mass

262.98249 g/mol

Monoisotopic Mass

262.98249 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-15

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